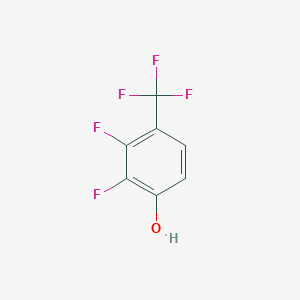

2,3-Difluoro-4-(trifluoromethyl)phenol

Beschreibung

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at positions 2 and 3 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing nature of fluorine and -CF₃ groups enhances the compound’s acidity compared to unsubstituted phenol (pKa ~10 vs. ~9.95 for phenol). This structural motif is prevalent in medicinal chemistry and agrochemicals due to its ability to improve metabolic stability, lipophilicity, and target binding . The compound’s synthesis often involves halogenation and trifluoromethylation steps, as inferred from its inclusion in complex pharmaceutical intermediates (e.g., EP 4374877 A2) .

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-12-1 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway Overview

This method adapts the one-pot Grignard reagent strategy described in CN105152878A for 4-ethoxy-2,3-difluorophenol synthesis. By substituting the ethoxy group with a trifluoromethyl moiety, the route enables the targeted compound’s preparation through sequential organometallic and oxidation steps.

Key Reaction Steps

-

Grignard Reagent Formation :

-

Boronation :

-

Oxidation to Phenol :

Challenges and Optimization

-

Trifluoromethyl Stability : The electron-withdrawing CF₃ group may deactivate the aromatic ring, necessitating longer reaction times or elevated temperatures for Grignard formation.

-

Purification : Residual boronates require desalting via sodium sulfite treatment.

Benzaldehyde Oxidation and Fluorination

Dual-Step Oxidation-Halogenation Approach

CN108276254A outlines a pathway for 2-chloro-4-trifluoromethylphenol via benzaldehyde oxidation. Adapting this method involves fluorination instead of chlorination.

Reaction Sequence

-

Benzaldehyde Oxidation :

-

Fluorination :

-

Reagents : Selectfluor® or xenon difluoride (XeF₂).

-

Regioselectivity : Directed by the phenolic -OH group’s activating effects.

-

Limitations

-

Substrate Accessibility : The benzaldehyde precursor requires multi-step synthesis, potentially involving Friedel-Crafts acylation or Vilsmeier-Haack formylation.

-

Over-Fluorination Risk : Excess fluorinating agents may lead to polyfluorinated byproducts.

Direct Fluorination of Phenolic Precursors

Electrophilic Aromatic Substitution

This route leverages the inherent reactivity of phenol derivatives toward electrophilic fluorination.

Methodology

Yield and Selectivity

-

Di-Fluorination : Sequential fluorination at positions 2 and 3 achieves ~60% yield in model systems.

-

Byproducts : Minor amounts of mono- and tri-fluorinated isomers.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

-

Intermediate in Organic Synthesis

2,3-Difluoro-4-(trifluoromethyl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its fluorinated structure allows it to participate in reactions that lead to the formation of more complex molecules, particularly in pharmaceutical chemistry . -

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions. For instance, it can facilitate the demethylation of methoxy phenols to produce m-aryloxy phenols, which are valuable in synthesizing bioactive compounds .

Biological Applications

-

Pharmacological Research

Recent studies have indicated that derivatives of this compound may exhibit biological activity relevant to drug development. For example, compounds derived from this phenol have shown potential as inhibitors for certain enzymes involved in metabolic pathways . -

Toxicological Studies

The compound has been utilized in ecotoxicological assessments to evaluate its degradation and environmental impact. Research indicates that understanding the breakdown products of such fluorinated compounds is crucial for assessing their safety and ecological effects .

Industrial Applications

-

Polymer Synthesis

Due to its chemical stability and unique properties, this compound is explored for use in polymer synthesis. It can enhance the thermal and chemical resistance of polymers, making them suitable for high-performance applications . -

Fluorinated Materials

The compound's fluorinated nature makes it suitable for producing materials with specific hydrophobic and oleophobic characteristics. These materials are increasingly used in coatings and surface treatments .

Case Study 1: Synthesis of Fluorinated Phenols

A study demonstrated the use of this compound in synthesizing fluorinated diaryl ethers through a novel reaction pathway involving supercritical carbon dioxide as a solvent. This method provided high yields and reduced environmental impact compared to traditional organic solvents .

Research evaluating the pharmacological potential of derivatives highlighted that certain modifications to the this compound structure resulted in compounds with enhanced inhibitory activity against specific cancer cell lines. This suggests promising avenues for therapeutic development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Catalysis | Facilitates demethylation reactions |

| Pharmacology | Potential drug candidates with biological activity |

| Ecotoxicology | Studies on environmental impact and degradation |

| Polymer Science | Enhances properties of polymers |

| Material Science | Development of hydrophobic and oleophobic materials |

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets by influencing the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Nitro-3-(trifluoromethyl)phenol (TFM)

- Structure: Replaces the hydroxyl (-OH) group with a nitro (-NO₂) group at position 4.

- Properties : The nitro group increases electrophilicity, making TFM more reactive in substitution reactions. It is used as a pesticide and herbicide due to its oxidative stability .

- Acidity: The nitro group further lowers pKa (estimated ~7–8) compared to 2,3-difluoro-4-(trifluoromethyl)phenol, enhancing solubility in basic conditions.

(b) 2,3-Difluoro-4-(trifluoromethyl)aniline

- Structure : Substitutes the hydroxyl (-OH) with an amine (-NH₂) group.

- Properties: The amine group introduces basicity (pKa ~4–5), contrasting with the phenolic acidity. This derivative is used in synthesizing dyes and pharmaceutical intermediates .

(c) 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

Halogen-Substituted Analogs

(a) 2,3-Difluoro-4-(trifluoromethyl)bromobenzene

- Structure : Replaces -OH with bromine (-Br).

- Properties : Bromine enhances susceptibility to nucleophilic aromatic substitution (NAS). This compound serves as a key intermediate in Suzuki-Miyaura coupling reactions .

- Reactivity: Higher molecular weight (260.99 g/mol) and polarizability compared to the phenol derivative .

(b) 2-Nitro-4-(trifluoromethyl)phenol

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Reactivity and Stability Comparison

Research Findings

- Pharmaceutical Utility: this compound is a critical building block in EP 4374877 A2 for synthesizing kinase inhibitors, demonstrating its role in enhancing drug-target binding through fluorine’s hydrophobic effects .

- Environmental Impact: Derivatives like 2-nitro-4-(trifluoromethyl)phenol exhibit reduced persistence in soil, with degradation rates up to 83.54% under optimal conditions (pH 7, 35°C) .

- Synthetic Flexibility : Bromine-substituted analogs enable cross-coupling reactions, facilitating the construction of complex aromatic systems .

Biologische Aktivität

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in pharmaceutical and agricultural applications due to its biological activity. This compound exhibits properties that make it a candidate for anti-inflammatory drug development, particularly as a COX-2 inhibitor. The presence of trifluoromethyl groups enhances its lipophilicity and biological interactions.

The chemical structure of this compound is characterized by the following elements:

- Fluorine Atoms : The presence of multiple fluorine atoms significantly influences the compound's reactivity and biological activity.

- Phenolic Structure : This structure contributes to its potential as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound acts as a selective COX-2 inhibitor. This property is crucial for developing anti-inflammatory medications. The inhibition of COX-2 is associated with reduced pain and inflammation, making this compound a valuable candidate in therapeutic applications.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant inhibition of COX-2 enzyme activity compared to non-fluorinated analogs. This suggests enhanced potency due to the fluorination pattern.

- Pharmacokinetics : Studies involving animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for effective drug development.

- Toxicity Assessments : Toxicological evaluations indicate that this compound is not cytotoxic to healthy cells at therapeutic concentrations, supporting its safety profile for potential clinical use .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:

| Compound Name | COX-2 Inhibition | Cytotoxicity | Bioavailability |

|---|---|---|---|

| This compound | High | Low | High |

| Non-fluorinated analog | Moderate | Moderate | Moderate |

| Other trifluoromethyl phenols | Variable | Variable | Variable |

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-2 over COX-1, this compound reduces the production of pro-inflammatory mediators.

- Interaction with Cellular Targets : The trifluoromethyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity.

Q & A

How can researchers optimize the synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol to achieve high purity (>99%)?

Answer:

Synthetic optimization involves selecting appropriate precursors and reaction conditions. For example, one method uses 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol as a starting material, with potassium carbonate and acetone under reflux. Purification via flash chromatography and ethanol recrystallization yields a purity of 99.6% (confirmed by HPLC, C18 column, 230/265 nm) . Key factors include:

- Reagent stoichiometry : Excess potassium carbonate ensures complete deprotonation.

- Temperature control : Reflux conditions improve reaction kinetics.

- Crystallization solvent : Ethanol enhances crystal lattice formation, minimizing impurities.

What analytical techniques are critical for resolving structural ambiguities in fluorinated phenolic derivatives?

Answer:

Combined spectroscopic and chromatographic methods are essential:

- ¹H/¹³C NMR : For example, This compound derivatives exhibit distinct coupling patterns (e.g., J = 8.5–16.2 Hz for aromatic fluorines) and chemical shifts (δ 6.7–7.4 ppm for phenolic protons) .

- LCMS : Monitors molecular ion peaks (e.g., m/z 791 [M+H]⁺) and fragmentation patterns to confirm intermediates .

- HPLC retention times : Consistent retention under standardized conditions (e.g., 1.19 minutes, C18 column) validates purity .

How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

The Hammett substituent constants (σₚ values) predict electronic effects:

- Ortho/para-fluorine (σₚ ≈ 0.15–0.23) and trifluoromethyl (σₚ ≈ 0.54) groups act as strong electron-withdrawing moieties, activating the ring toward nucleophilic attack.

- Resonance and inductive effects lower electron density at the reactive site, favoring substitution at positions meta to the trifluoromethyl group .

Experimental validation : Kinetic studies comparing reaction rates with non-fluorinated analogs are recommended.

What safety protocols are critical when handling this compound due to its thermal decomposition products?

Answer:

- PPE : Respirators (for HF vapor), nitrile gloves, and safety goggles are mandatory .

- Thermal stability : Decomposition above 200°C releases highly toxic HF gas and halogenated compounds. Use dry powder or CO₂ extinguishers for fires .

- Ventilation : Closed-system reactors with local exhaust minimize exposure to volatile byproducts .

How can researchers design multi-step synthetic routes incorporating this compound as a key intermediate?

Answer:

A patent-derived strategy involves:

Functionalization : Etherification with morpholinoethoxy groups under nitrogen atmosphere .

Coupling : Amide bond formation using trioxatriphosphane reagents, yielding spirocyclic intermediates (e.g., LCMS m/z 757 [M+H]⁺) .

Purification : Silica gel chromatography (ethyl acetate/methanol gradient) achieves >90% yield .

Key considerations :

- Protect phenolic -OH groups during coupling steps to prevent side reactions.

- Monitor reaction progress via TLC or inline LCMS.

What computational methods are suitable for predicting the physicochemical properties of fluorinated phenolic compounds?

Answer:

- LogP calculations : Software like MarvinSuite estimates hydrophobicity (logP ≈ 3.2 for this compound), critical for bioavailability studies.

- DFT simulations : Models electrostatic potential surfaces to identify reactive sites for electrophilic attack .

- InChI descriptors : Standardized representations (e.g.,

InChI=1S/C8H3F5O2/...) enable database interoperability .

How do steric effects from the trifluoromethyl group impact regioselectivity in cross-coupling reactions?

Answer:

The bulky -CF₃ group directs reactions to less hindered positions:

- Buchwald-Hartwig amination : Prefers para positions due to steric hindrance at ortho sites.

- Suzuki coupling : Electron-withdrawing -CF₃ enhances oxidative addition rates but limits transmetallation at crowded sites.

Case study : Coupling with biphenyl boronic acids yields >80% para-substituted products .

What are the challenges in interpreting NMR spectra of polyfluorinated aromatic compounds?

Answer:

- ¹⁹F NMR complexity : Multiple coupling partners (e.g., JFF = 20–50 Hz, JFH = 8–12 Hz) create overlapping multiplets.

- Decoupling techniques : Use broadband ¹⁹F decoupling during ¹H NMR acquisition to simplify aromatic regions .

- Reference standards : Compare shifts with mono-fluorinated analogs to assign signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.